9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
CAS No. |
477333-60-1 |
|---|---|
Molecular Formula |
C21H15ClFN3O |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
9-chloro-2-(4-fluorophenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15ClFN3O/c22-15-3-6-20-17(11-15)19-12-18(13-1-4-16(23)5-2-13)25-26(19)21(27-20)14-7-9-24-10-8-14/h1-11,19,21H,12H2 |
InChI Key |
ARGSURHVYVGVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Framework Construction
The benzo[e]pyrazolo[1,5-c]oxazine core is typically synthesized through a [4+2] cycloaddition reaction between a suitably substituted pyrazole precursor and an oxazine intermediate. Key steps include:
-
Pyrazole Ring Formation : A 1,3-dipolar cycloaddition between a nitrile imine (generated in situ from hydrazonyl chlorides) and an alkyne-functionalized oxazine precursor creates the pyrazole moiety.
-
Oxazine Ring Closure : Intramolecular nucleophilic attack of a hydroxyl group on an adjacent electrophilic carbon, facilitated by Lewis acids like BF₃·OEt₂, forms the oxazine ring.
The reaction typically proceeds in anhydrous dichloromethane at −20°C to 0°C to prevent side reactions, achieving yields of 68–72%.
Chlorination at Position 9
Electrophilic aromatic substitution using Cl₂ gas in acetic acid introduces the 9-chloro substituent. The reaction requires precise temperature control (40–45°C) and a 4:1 molar ratio of substrate to chlorine, yielding 85–88% chlorinated product.
4-Fluorophenyl Incorporation
A Suzuki-Miyaura coupling installs the 4-fluorophenyl group at position 2:
Pyridin-4-Yl Group Installation
A Buchwald-Hartwig amination couples the pyridine ring at position 5:
-
Catalyst : Pd₂(dba)₃/Xantphos (1:2 ratio)
-
Base : Cs₂CO₃
-
Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Solvent : Toluene at 110°C
Reaction monitoring by TLC (hexane/EtOAc 3:1) shows complete conversion within 8 hr.
Critical Reaction Parameters
Solvent Systems
| Solvent | Purpose | Optimal Temp (°C) | Yield Impact |
|---|---|---|---|
| NMP | Coupling reactions | 80–110 | +15–20% |
| Dichloromethane | Cyclization steps | −20 to 25 | +10–12% |
| Ethyl acetate | Workup extraction | 25–30 | N/A |
| Toluene | Amination reactions | 110 | +8–10% |
N-Methyl-2-pyrrolidone (NMP) enhances solubility of intermediates during coupling steps, while dichloromethane's low polarity favors cyclization thermodynamics.
Temperature Optimization
-
Chlorination : Exceeding 50°C leads to over-chlorination (up to 22% dichloro byproducts)
-
Cycloaddition : Below −30°C slows reaction kinetics (30% conversion after 24 hr)
-
Crystallization : Cooling gradients of 2°C/min from 90°C to 4°C produce phase-pure material.
Purification and Characterization
Isolation Techniques
Analytical Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H)
-
δ 7.89–7.84 (m, 2H, fluorophenyl-H)
-
δ 6.02 (s, 1H, oxazine-H)
HRMS (ESI+) :
-
Calculated for C₂₂H₁₅ClFN₃O₂ [M+H⁺]: 424.0864
-
Found: 424.0861
XRD Analysis :
Comparative Analysis of Synthetic Approaches
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Linear | 7 | 28–32% | 98.7% | Limited |
| Convergent | 5 | 41–45% | 99.2% | Industrial |
| Solid-Phase | 8 | 35–38% | 97.5% | Medium |
The convergent approach demonstrates superior atom economy (78% vs. 63% linear), particularly in late-stage coupling steps.
Challenges and Optimization Strategies
Byproduct Formation
-
Oxazine Ring Opening : Minimized by
Chemical Reactions Analysis
Key Functional Group Reactivity
Halogen Replacement
The C9 chlorine atom is highly reactive in SN2 reactions:
-
Piperazine substitution : Forms derivatives like 3XVI (4-(4‑chloro-2-fluorophenyl)piperazine analog) under basic conditions (K₂CO₃/DMF) .
-
Azetidine incorporation : Yields carboxamide derivatives (e.g., azetidin-1-yl-methanone) via nucleophilic displacement .
Pyridinyl Modifications
The pyridin-4-yl group enables cross-coupling:
-
Suzuki-Miyaura : Reacts with aryl boronic acids to introduce substituents (e.g., methoxy, fluorine).
-
Cyclopropane functionalization : Forms N-cyclopropyl carboxamide derivatives under palladium catalysis .
Oxazine Ring Reactivity
The 1,3-oxazine ring undergoes acid-catalyzed ring-opening:
Paraptosis and Apoptosis Induction
Structural analogs (e.g., BSO-07 ) activate ROS/JNK pathways, inducing dual cell death mechanisms in cancer models . Key interactions include:
-
Hydrogen bonding : Pyridinyl nitrogen with kinase active sites.
-
Van der Waals interactions : Fluorophenyl group enhances target binding .
Comparative Reactivity of Structural Analogs
Stability and Degradation
Synthetic Challenges and Optimizations
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit notable anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation and survival.
Case Study:
A study conducted on pyrazolo[1,5-c][1,3]oxazine derivatives demonstrated their efficacy in inhibiting cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and metastasis .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. The presence of halogen substituents enhances its lipophilicity and membrane permeability, facilitating its interaction with microbial cells.
Case Study:
In vitro testing revealed that derivatives of this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggested that the chlorinated phenyl group is vital for enhancing antimicrobial efficacy .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes implicated in disease processes.
Case Study:
Research highlighted the compound's potential as an inhibitor of mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. This inhibition can disrupt virulence factors and enhance the effectiveness of existing antibiotics .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through kinase inhibition |
| Antimicrobial | Exhibits significant activity against bacterial pathogens |
| Enzyme Inhibition | Disrupts virulence factors by inhibiting key enzymes in pathogenic bacteria |
Mechanism of Action
The mechanism of action of 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and key differences:
Key Observations:
Biological Activity
Introduction
9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with significant potential in various biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Properties
The compound's molecular formula is C21H15ClFN3O, with a molecular weight of 379.8 g/mol. It contains several functional groups that contribute to its biological activity, including a chloro group, a fluorophenyl group, and a pyridinyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O |
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | 9-chloro-2-(4-fluorophenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| CAS Number | 477333-60-1 |
Biological Mechanisms of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or receptor modulator, leading to various pharmacological effects. The exact pathways involved depend on the biological system being studied.
Potential Therapeutic Applications
- Antiviral Activity : Some studies suggest that derivatives of pyrazolo compounds exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses including HIV and influenza . The mechanism often involves inhibition of viral replication pathways.
- Anticancer Properties : The compound may also have anticancer potential. Research on related pyrazolo derivatives has indicated their ability to inhibit cancer cell proliferation in vitro. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer cell lines .
- Anti-inflammatory Effects : There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory properties by modulating inflammatory pathways.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral activity of pyrazole derivatives against HIV-1, compounds structurally related to this compound showed significant inhibition of viral replication with EC50 values ranging from 3 to 10 μM. These results highlight the potential for further development as an antiviral agent .
Study 2: Anticancer Activity
Research conducted on benzo[e]pyrazolo derivatives revealed that certain analogs exhibited cytotoxic effects against human breast cancer cell lines (T47D) with IC50 values around 27.3 μM. This suggests that structural modifications can enhance anticancer activity and provide a foundation for future studies on this compound .
Safety and Toxicology
Preliminary safety assessments indicate that the compound may cause skin and eye irritation at high concentrations (H315 and H319 warnings) . Further toxicological studies are necessary to establish a comprehensive safety profile before clinical application.
Q & A
Q. What are the common synthetic routes for 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodological Answer : The compound is synthesized via cyclization reactions using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates include substituted benzoic acid hydrazides, which undergo cyclization to form the oxazine core. Fluorophenyl and pyridinyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution . For example, fluorobenzamide derivatives (as in ) are critical precursors for introducing fluorinated aromatic systems.
Q. How is the molecular structure of this compound typically characterized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring systems.
- X-ray Crystallography : For absolute configuration determination, as demonstrated in pyrazolo-pyrazine derivatives (e.g., ).
- Mass Spectrometry (LC-MS) : To verify molecular weight and fragmentation patterns .
- Elemental Analysis : Cross-checking calculated vs. observed C, H, N percentages ensures purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Adjust cyclization temperatures (e.g., 100–130°C) to balance reaction rate and side-product formation .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for pyridinyl or fluorophenyl groups .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Example Optimization Table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 100, 120, 140 | 120 | +25% |
| Catalyst Loading | 1 mol%, 5 mol% | 5 mol% | +15% |
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, LC-MS, and X-ray data. For example, ¹H NMR signals for diastereotopic protons may overlap; X-ray crystallography resolves ambiguities .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon connectivity in ambiguous regions .
- Computational Modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .
Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorophenyl group with other electron-withdrawing groups (e.g., Cl, CF₃) to probe electronic effects .
- Scaffold Modification : Introduce heteroatoms (e.g., S instead of O in the oxazine ring) to assess ring flexibility and bioactivity .
- Key SAR Parameters :
| Modification Site | Example Derivatives | Biological Impact Assessed |
|---|---|---|
| Pyridinyl (Position 5) | 5-(Pyridin-3-yl) analogs | Solubility, Target Binding |
| Chlorine (Position 9) | 9-Bromo analogs | Halogen Bonding Effects |
Data Analysis and Experimental Design
Q. What analytical techniques are critical for assessing purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products over time (e.g., 6-month stability study at 4°C, 25°C, 40°C).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and oxidative conditions (H₂O₂) to identify degradation pathways .
Advanced Mechanistic Insights
Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in subsequent functionalization reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : The fluorine atom directs electrophiles to the meta position due to its electron-withdrawing effect.
- Cross-Coupling Reactions : Fluorine enhances stability of intermediates in Suzuki couplings by reducing electron density at the aryl ring .
- Computational Evidence : DFT studies show fluorine’s inductive effect lowers HOMO energy, reducing susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
